Pyroxsulam‑Derived Evidence: Wheat Selectivity Conferred by Pyridine Core Over Phenyl Analogue
In the development of the ALS‑inhibiting herbicide pyroxsulam, the 2‑methoxy‑4‑(trifluoromethyl)pyridine substructure was essential for achieving crop safety. Direct comparison with the corresponding 2‑methoxy‑4‑(trifluoromethyl)phenyl analogue revealed that while both compounds displayed high herbicidal activity against grass weeds, the phenyl variant caused significant injury to wheat—a key cereal crop [REFS‑1]. Only the pyridine‑containing derivative provided the necessary selectivity, attributed to differential metabolic rates in wheat [REFS‑2].
| Evidence Dimension | Crop injury (wheat safety) at herbicidally active doses |
|---|---|
| Target Compound Data | 2‑Methoxy‑4‑(trifluoromethyl)pyridine‑based pyroxsulam: wheat selectivity maintained; no significant crop injury reported. |
| Comparator Or Baseline | 2‑Methoxy‑4‑(trifluoromethyl)phenyl‑based analogue: high grass‑weed control but unacceptable wheat injury. |
| Quantified Difference | Qualitative binary outcome: pyridine = safe for wheat; phenyl = injurious to wheat at efficacious doses. |
| Conditions | ALS‑inhibiting herbicide screening in wheat and grass weed species (Dow AgroSciences development program). |
Why This Matters
Procurement of the exact 2‑methoxy‑4‑(trifluoromethyl)pyridine intermediate is mandatory for replicating the wheat‑safe herbicidal profile; phenyl‑based substitutes are invalid due to proven phytotoxicity.
- [1] S. Ogawa et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J. Pestic. Sci. 2021, 46, 125‑142 (lines 309‑317). View Source
- [2] Dow AgroSciences LLC. Pyroxsulam discovery. Referenced in J. Pestic. Sci. 2021, 46, 125‑142. View Source
